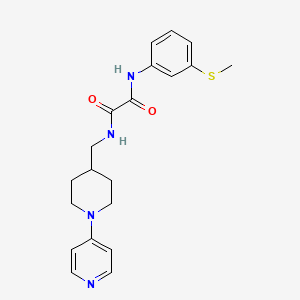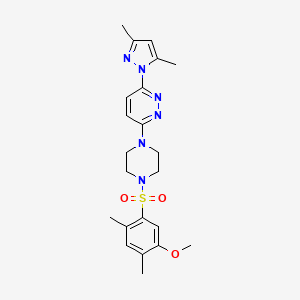![molecular formula C14H21N3O2 B2642242 2-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide CAS No. 348614-18-6](/img/structure/B2642242.png)
2-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)-N-[3-(dimethylamino)propyl]benzamide (ADPBA) is a synthetic compound that has been used in scientific research for its pharmacological properties. It is an analog of the neurotransmitter dopamine and has been shown to have potential therapeutic effects in the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research on similar compounds to 2-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide has demonstrated their potential in anticonvulsant applications. For instance, modifications to the structure of N-(2,6-dimethylphenyl)-substituted benzamides have shown effective anticonvulsant activities in animal models. These compounds were designed to sterically hinder metabolic N-acetylation, thereby enhancing their plasma concentrations and prolonging their pharmacological effects (Robertson et al., 1987). Similarly, efforts to limit metabolic inactivation through the synthesis of analogues resulted in compounds with notable anticonvulsant activities, indicating the therapeutic potential of these modifications in epilepsy treatment (Afolabi & Okolie, 2013).
Histone Deacetylase Inhibition for Cancer Therapy
Compounds structurally related to 2-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide have been investigated for their role in inhibiting histone deacetylases (HDACs), a class of enzymes involved in chromatin remodeling and gene expression. N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), for example, has demonstrated selective inhibition of HDACs, showing promise as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis. It is orally bioavailable and has entered clinical trials, highlighting its potential in cancer therapy (Zhou et al., 2008). Additionally, CI-994 or N-acetyldinaline, which shares functional groups with the compound of interest, has been shown to induce hyperacetylation of histone H3 in colon carcinoma cells, suggesting its mechanism of antitumor activity may be related to HDAC inhibition (Kraker et al., 2003).
Environmental and Analytical Chemistry
The chemical structure of 2-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide suggests potential applications in environmental and analytical chemistry. For instance, derivatives of similar compounds have been used as molecular probes for the detection of carbonyl compounds (aldehydes and ketones) in environmental water samples. This application underscores the utility of such compounds in sensitive detection methods, contributing to environmental monitoring and protection efforts (Houdier et al., 2000).
Eigenschaften
IUPAC Name |
2-acetamido-N-[3-(dimethylamino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11(18)16-13-8-5-4-7-12(13)14(19)15-9-6-10-17(2)3/h4-5,7-8H,6,9-10H2,1-3H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOFOQFJLQQWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate](/img/structure/B2642159.png)
![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B2642162.png)

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2642166.png)
![7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2642167.png)
![7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2642169.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl benzoate](/img/structure/B2642170.png)
![3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride](/img/structure/B2642172.png)

![5-(4-chlorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2642174.png)



![Ethyl 2-({3-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2642180.png)